Dcjtb

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

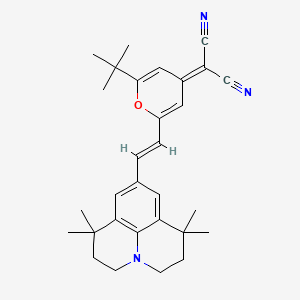

DCJTB, a dicyanomethylene-4H-pyran (DCM) derivative, is a promising dopant material . It has been widely used in red and white Organic Light Emitting Diodes (OLEDs) . The primary target of this compound is the exciplex host in OLEDs . The exciplex host behaves as a bipolar feature and its carrier mobility can be tuned by adjusting the ratio of donor to acceptor .

Mode of Action

This compound interacts with its target, the exciplex host, through a process known as energy transfer . This process involves the efficient triplet excitons up-conversion of the exciplex host and the energy transfer from the exciplex host singlet state to the this compound singlet state . This interaction results in a highly efficient this compound emission .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the energy transfer processes in OLEDs . These processes include the up-conversion of triplet excitons and the transfer of energy from the exciplex host singlet state to the this compound singlet state . The downstream effects of these pathways result in the luminescence of the OLEDs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its behavior in an OLED. and shows strong absorption at 502 nm and fluorescence at 602 nm in THF . Its HOMO and LUMO energy levels are 5.4 eV and 3.2 eV, respectively .

Result of Action

The result of this compound’s action is a highly efficient emission in OLEDs . For a 1.0% this compound doped concentration, a maximum luminance, current efficiency, power efficiency, and EQE of 22,767 cd m−2, 22.7 cd A−1, 21.5 lm W−1, and 10.15% were achieved, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the OLED can affect its efficiency . At a 1.0% this compound doped concentration, the device performance is the best compared to either red OLEDs with traditional fluorescent emitter or traditional red phosphor . Additionally, the presence of four methyl bulky substituents on the julolidine moiety, and tert-butyl group on the pyran moiety of DCM backbone structure, can efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .

Biochemische Analyse

Biochemical Properties

DCJTB has four methyl bulky substituents on the julolidine moiety, and a tert-butyl group on the pyran moiety of its DCM backbone structure . This structure allows this compound to efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its photoluminescent properties. When excited by light, this compound emits fluorescence, which can be detected and measured . This property is utilized in OLED displays .

Temporal Effects in Laboratory Settings

In laboratory settings, the photoluminescence of this compound can be enhanced and its lifetime shortened by photoinduced metal deposition on a ferroelectric lithography substrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DCJTB involves the reaction of 4,4-dicyanomethylene-2-methyl-4H-benzopyran with 1,1,7,7-tetramethyl-9-formyl-julolidine in the presence of piperidine. The reaction is typically carried out under reflux conditions for about 16 hours. This method is characterized by its simplicity, mild reaction conditions, and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as column chromatography, is common to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

DCJTB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

DCJTB has numerous applications in scientific research, including:

Chemistry: Used as a fluorescent dye in various chemical assays and experiments.

Biology: Employed in biological imaging and as a marker in fluorescence microscopy.

Medicine: Investigated for potential use in medical diagnostics and imaging.

Industry: Widely used in the production of OLEDs for displays and lighting

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Dicyanomethylene)-2-methyl-6-[4-(dimethylamino)styryl]-4H-pyran (DCM)

- 4-(Dicyanomethylene)-2-tert-butyl-6-(8-tert-butylphenyl-2,3-dihydro-1H-cyclopenta[3a,8a]indolin-5-enyl)-4H-pyran (DCINB)

- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-enyl))-4H-pyran (DCQTB)

Uniqueness

DCJTB stands out due to its high quantum efficiency and excellent photoluminescent properties. Compared to similar compounds, this compound exhibits superior performance in terms of brightness and stability, making it a preferred choice for OLED applications .

Biologische Aktivität

DCJTB (4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran) is a fluorescent dye widely recognized for its applications in organic light-emitting diodes (OLEDs) and as a probe in biological systems. Its unique photophysical properties, including high quantum efficiency and tunable photoluminescence (PL), make it a subject of interest in both material science and biomedical research.

Photoluminescence Enhancement

Recent studies have demonstrated significant advancements in enhancing the photoluminescence of this compound through innovative methodologies. For instance, the photodeposition of metallic nanostructures onto ferroelectric substrates has been shown to improve the PL intensity of this compound by up to 13.70 times , while simultaneously reducing its lifetime by 12.50% . This enhancement is attributed to localized electromagnetic wave effects produced by the metallic nanostructures, which optimize the dye's emission characteristics .

Table 1: Photoluminescence Characteristics of this compound

| Parameter | Un-annealed Substrate | Annealed Substrate | Improvement (%) |

|---|---|---|---|

| PL Intensity | Baseline | 13.70 times | 1370 |

| PL Lifetime | Baseline | Reduced by 12.50% | -12.50 |

Applications in Cancer Diagnostics

This compound has also been investigated for its potential in cancer diagnostics through its random lasing properties when embedded in human tissues. A study explored the behavior of this compound within both healthy and cancerous breast tissues, revealing distinct differences in lasing spectra. The results indicated that cancerous tissues exhibited a multimode emission with sharper peaks compared to healthy tissues, suggesting a higher density of laser resonators due to the disordered structure of malignant tissues .

Case Study: Random Lasing in Breast Tissues

- Healthy Tissues : Exhibited weak single peaks at lower pump energies.

- Cancerous Tissues : Showed additional discrete peaks and a narrowed spectrum, indicating enhanced random lasing action.

- Malignant Grades : As tumor grade increased from I to III, both output intensities and sharp peaks in the emission spectra increased, highlighting the correlation between malignant progression and optical properties.

Table 2: Emission Spectra Characteristics

| Tissue Type | Pump Energy (mW) | Emission Peaks | FWHM (nm) |

|---|---|---|---|

| Healthy | 0.34 | Single peak | >16 |

| Cancerous Grade I | 0.34 | Multiple sharp peaks | <0.23 |

| Cancerous Grade II | 0.41 | Increased sharp peaks | <0.23 |

| Cancerous Grade III | 0.41 | Further increased peaks | <0.23 |

Mechanisms Behind Biological Activity

The biological activity of this compound is largely influenced by its interaction with cellular structures and its ability to generate reactive species upon excitation. The localized electromagnetic fields generated by this compound when incorporated into nanostructured environments enhance its interaction with biological tissues, leading to improved imaging capabilities and potential therapeutic applications.

Key Mechanisms:

- Localized Electromagnetic Waves : Enhance PL and reduce lifetimes.

- Random Lasing Action : Utilizes disordered structures in cancerous tissues for diagnostic imaging.

- Quantum Efficiency : High quantum yields facilitate effective fluorescence-based assays.

Eigenschaften

IUPAC Name |

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWWMGJBPGRWRS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200052-70-6 | |

| Record name | DCJTB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DCJTB?

A1: The molecular formula of this compound is C38H39N3O, and its molecular weight is 553.72 g/mol.

Q2: Does the structure of this compound affect its spectroscopic properties?

A2: Yes, the structure of this compound, specifically the introduction of a t-butyl group, contributes to its red-shifted fluorescence and blue-shifted absorption compared to similar dyes. This substitution also reduces concentration quenching, enhancing both photoluminescence and electroluminescence in solid films. []

Q3: Is this compound compatible with common OLED host materials?

A3: Yes, this compound exhibits good compatibility with several host materials used in OLEDs, including:

- Tris(8-hydroxyquinoline)aluminum (Alq3): this compound is often doped into Alq3, demonstrating efficient energy transfer from the host to the dye, resulting in red emission. [, , , ]

- Poly(9-vinylcarbazole) (PVK): this compound blends well with PVK, and the energy transfer mechanism in this system has been extensively studied. [, , , ]

- 9,10-di(2-naphthyl)anthracene (ADN): this compound doped into ADN results in red OLEDs with enhanced color and improved EL efficiency. []

- 1,3,5-Tri(1-pyrenyl)benzene (TPB3): Using TPB3 as a host for this compound has shown high efficiency in red OLEDs due to efficient energy transfer. []

Q4: How stable is this compound in OLED devices?

A4: this compound demonstrates good operational stability in OLED devices. Studies show a half-life of over 5,000 hours when driven at an initial brightness exceeding 400 cd/m2. []

Q5: Does the concentration of this compound affect its performance in devices?

A5: Yes, the concentration of this compound significantly impacts its performance in OLEDs.

- Color Tuning: By adjusting the this compound concentration, the emission color can be tuned, enabling the fabrication of white OLEDs by combining its emission with other dyes or materials. [, , , , , , , ]

- Efficiency: Optimal this compound concentration varies depending on the host material and device structure. Studies have shown that exceeding the optimal concentration can lead to concentration quenching, reducing device efficiency. [, , , ]

Q6: Are there any challenges related to the use of this compound in OLEDs?

A6: Despite its advantages, some challenges exist when using this compound:

- Charge Trapping: this compound can act as a charge trap, potentially hindering charge transport and impacting device efficiency. [, ]

- Energy Transfer Efficiency: While this compound shows good energy transfer with some hosts, it might not be the case for all materials, requiring careful selection and optimization. [, , , ]

- Color Purity: Achieving high color purity with this compound can be challenging, as its emission might overlap with that of the host or other dopants in the device. [, , ]

Q7: What types of OLED devices use this compound?

A7: this compound is primarily used in:

- Red OLEDs: As a red dopant, this compound is used to fabricate red OLEDs by doping it into various host materials. [, , , , ]

- White OLEDs: By combining this compound with blue and/or green emitters, either through doping or separate layers, white OLEDs can be fabricated. [, , , , , ]

Q8: What are the advantages of using this compound in OLEDs?

A8:

- High Efficiency: this compound can achieve high electroluminescence efficiency, especially when paired with suitable host materials and optimized device structures. [, , ]

- Tunable Emission: Its emission color can be fine-tuned by adjusting its concentration, enabling the creation of various shades of red and contributing to white OLEDs. [, , , , , , , ]

- Solution Processability: this compound can be incorporated into devices using solution-processing techniques, offering potential for large-area and low-cost fabrication. [, ]

Q9: Are there alternative materials to this compound for red emission in OLEDs?

A9: Yes, several alternatives exist, including other fluorescent dyes like DCM [, ] and phosphorescent materials. The choice depends on factors like desired color purity, efficiency, and operational lifetime.

Q10: What are the current research directions related to this compound?

A10:

- Improving Efficiency: Research focuses on further enhancing the efficiency of this compound-based OLEDs by exploring new host materials, optimizing device architectures, and understanding energy transfer mechanisms. [, , , , ]

- Enhancing Color Purity: Efforts are underway to improve the color purity of this compound-based devices by minimizing energy transfer losses and controlling the emission spectrum. [, , ]

- Exploring New Applications: Researchers are investigating the potential of this compound in other areas, such as organic lasers and sensors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.